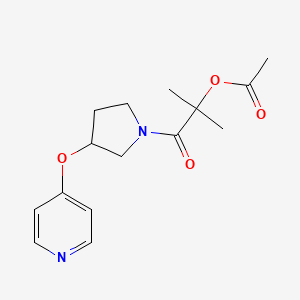
4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the core chromene structure. One common approach is the condensation of 2-phenylpyrimidin-5-yl ethylamine with chromene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : The chromene ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the chromene structure, potentially altering its biological activity.
Substitution: : Substitution reactions at different positions on the chromene ring can lead to the formation of new compounds with varied properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized chromene derivatives, reduced chromene derivatives, and substituted chromene derivatives, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential in various assays, including antioxidant and anti-inflammatory activities. It has been studied for its ability to scavenge free radicals and inhibit inflammatory pathways.
Medicine
In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.
Industry
In industry, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse biological activities make it a candidate for further research and development.
Mecanismo De Acción
The mechanism by which 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide exerts its effects involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, leading to the modulation of cellular processes. For example, its antioxidant activity is attributed to its ability to neutralize free radicals, while its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-4H-chromene-2-carboxamide include:
Chromene-2-carboxylic acid
2-phenylpyrimidin-5-yl ethylamine
Various chromene derivatives with different substituents
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its resulting biological activities
Propiedades
IUPAC Name |
4-oxo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-18-12-20(28-19-9-5-4-8-17(18)19)22(27)23-11-10-15-13-24-21(25-14-15)16-6-2-1-3-7-16/h1-9,12-14H,10-11H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISOHHJAZUWTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2789213.png)
![6-Methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B2789214.png)
![N-(4-methoxybenzenesulfonyl)-N-{2-oxo-2H-naphtho[2,1-d][1,3]oxathiol-5-yl}pyridine-3-carboxamide](/img/structure/B2789216.png)


![2-CHLORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2789221.png)
![N-(2,4-dimethoxyphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2789223.png)

![6-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B2789226.png)

![3-(2-fluorophenyl)-1-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}propan-1-one](/img/structure/B2789228.png)

